molecular formula C15H20N4 B12417850 N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine

N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine

Cat. No.: B12417850
M. Wt: 259.36 g/mol
InChI Key: JABSKGQQWUDVRU-HPRDVNIFSA-N
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Description

N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl group, two methyl groups, a phenyl group, and a trideuteriomethylimino group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.

    Introduction of Substituents: The ethyl, methyl, and phenyl groups can be introduced through alkylation and arylation reactions using suitable reagents like alkyl halides and aryl halides.

    Incorporation of the Trideuteriomethylimino Group: The trideuteriomethylimino group can be introduced through a nucleophilic substitution reaction using trideuteriomethylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, aryl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms

    Substitution: Substituted derivatives with new functional groups replacing existing ones

Scientific Research Applications

N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound or intermediate in the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their effects on enzymes, receptors, and cellular processes.

    Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as electronic or optical materials.

    Isotope Labeling: The presence of trideuteriomethyl groups makes the compound useful in isotope labeling studies, where deuterium-labeled compounds are used to trace metabolic pathways or reaction mechanisms.

Mechanism of Action

The mechanism of action of N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-1,2-dimethyl-N-phenylpyrimidin-4-amine: Lacks the trideuteriomethylimino group, which may result in different biological activity and stability.

    N-ethyl-1,2-dimethyl-N-phenyl-6-methyliminopyrimidin-4-amine: Contains a methylimino group instead of a trideuteriomethylimino group, which may affect its isotopic labeling applications.

Uniqueness

N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine is unique due to the presence of the trideuteriomethylimino group, which provides distinct advantages in isotope labeling studies. This feature allows researchers to trace the compound’s metabolic fate and reaction mechanisms more accurately compared to non-deuterated analogs.

Properties

Molecular Formula

C15H20N4

Molecular Weight

259.36 g/mol

IUPAC Name

N-ethyl-1,2-dimethyl-N-phenyl-6-(trideuteriomethylimino)pyrimidin-4-amine

InChI

InChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3/i3D3

InChI Key

JABSKGQQWUDVRU-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N=C1C=C(N=C(N1C)C)N(CC)C2=CC=CC=C2

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C

Origin of Product

United States

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